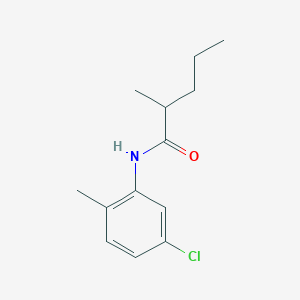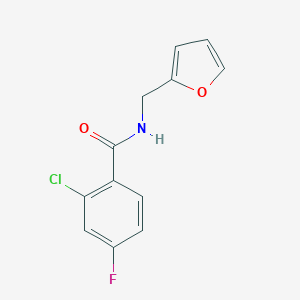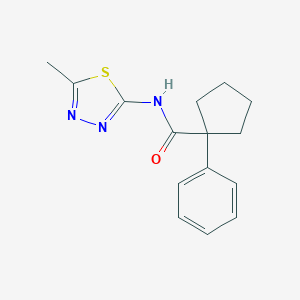
N-(5-chloro-2-methylphenyl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-methylpentanamide, also known as Clonazolam, is a synthetic benzodiazepine that is structurally similar to other benzodiazepines such as Alprazolam and Diazepam. Clonazolam has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-2-methylpentanamide acts on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. It enhances the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, resulting in increased inhibition of neurotransmission. This leads to a decrease in anxiety, muscle relaxation, and sedation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methylpentanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce anxiety, induce sedation, and promote muscle relaxation. It may also have anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy. N-(5-chloro-2-methylphenyl)-2-methylpentanamide has also been shown to have a high affinity for the GABA-A receptor, which may contribute to its potency and effectiveness.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methylphenyl)-2-methylpentanamide is its high potency, which allows for lower doses to be used in experiments. This can reduce the amount of compound needed and minimize potential side effects. However, the high potency can also make it difficult to accurately measure and administer the compound. Additionally, N-(5-chloro-2-methylphenyl)-2-methylpentanamide has a long half-life, which can make it difficult to control the duration of its effects in experiments.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-2-methylpentanamide. One area of interest is its use in the treatment of anxiety disorders and insomnia. Further studies could investigate the optimal dosing and duration of treatment for these conditions. N-(5-chloro-2-methylphenyl)-2-methylpentanamide may also have potential as a sedative and hypnotic agent, and further research could explore its use in these applications. Additionally, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-methylpentanamide and its effects on the central nervous system.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2-methylpentanamide involves the reaction of 2-amino-5-chlorobenzonitrile with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-methylpentanamide has been studied for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and seizures. It has also been investigated for its use as a sedative and hypnotic agent. In addition, N-(5-chloro-2-methylphenyl)-2-methylpentanamide has been used in research to study the effects of benzodiazepines on the central nervous system.
properties
Product Name |
N-(5-chloro-2-methylphenyl)-2-methylpentanamide |
|---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methylpentanamide |
InChI |
InChI=1S/C13H18ClNO/c1-4-5-10(3)13(16)15-12-8-11(14)7-6-9(12)2/h6-8,10H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
ZLUIYTMVNWUWMF-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)Cl)C |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)



![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)

